Tilianin
CAS No.: 4291-60-5
Cat. No.: VC21343396
Molecular Formula: C22H22O10
Molecular Weight: 446.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 4291-60-5 |
---|---|
Molecular Formula | C22H22O10 |
Molecular Weight | 446.4 g/mol |
IUPAC Name | 5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Standard InChI | InChI=1S/C22H22O10/c1-29-11-4-2-10(3-5-11)15-8-14(25)18-13(24)6-12(7-16(18)31-15)30-22-21(28)20(27)19(26)17(9-23)32-22/h2-8,17,19-24,26-28H,9H2,1H3/t17-,19-,20+,21-,22-/m1/s1 |
Standard InChI Key | NLZCOTZRUWYPTP-MIUGBVLSSA-N |
Isomeric SMILES | COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O |
Pharmacological Activities of Tilianin
Cardiovascular Protective Effects
Tilianin demonstrates significant cardioprotective properties, particularly against myocardial ischemia/reperfusion injury (MIRI). Research indicates that tilianin maintains cardiac function in ischemia/reperfusion-injured hearts through multiple mechanisms .
One key cardioprotective mechanism involves the inhibition of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII)-dependent pathways. In experimental models, tilianin effectively interacted with CaMKII δ, showing favorable binding performance and inhibiting phosphorylated CaMKII and oxidized CaMKII expression in cardiomyocytes injured by MIRI .
The compound's effect on mitochondrial function represents another important aspect of its cardioprotective profile. Studies demonstrate that tilianin protects mitochondrial function through regulating the balance between pro-apoptotic and anti-apoptotic proteins during ischemia/reperfusion injury .
Additionally, tilianin inhibits TNF-induced vascular smooth muscle cell (VSMC) proliferation and migration, suggesting potential applications in vascular diseases beyond direct cardioprotection .
Anti-cancer Properties
Recent investigations have revealed tilianin's cytotoxic effects against cancer cells, particularly against human pharyngeal squamous carcinoma cells (FaDu cells). Experimental evidence shows that tilianin:
-
Inhibits proliferation of FaDu cells in a dose-dependent manner (effective at 10, 30, and 100 μM concentrations)
-
Reduces colony formation capabilities of cancer cells
-
Increases apoptosis ratio in FaDu cells
-
Modulates the expression of pro-apoptotic factors (Bax, Bad) and anti-apoptotic factors (Bcl-2, Bcl-xL)
The anti-cancer effects appear to operate through both direct cytotoxic mechanisms and immunomodulatory pathways, as tilianin promotes dendritic cell maturation, which plays a crucial role in anti-tumor immunity .
Anti-inflammatory Activities
Tilianin demonstrates significant anti-inflammatory properties through various molecular mechanisms. Research indicates that tilianin inhibits lipopolysaccharide (LPS)-induced macrophage inflammation , suggesting potential applications in inflammatory conditions.
One key anti-inflammatory mechanism involves the inhibition of NF-κB activation. Tilianin inhibits the activation, phosphorylation, and degradation of IκB kinase, thereby suppressing downstream inflammatory signaling . This effect contributes to reduced production of pro-inflammatory cytokines.
The compound's anti-inflammatory profile is further enhanced by its ability to modulate the c-Jun N-terminal kinase (JNK)/NF-κB-related inflammation pathway . This dual regulation of inflammatory signaling provides a comprehensive approach to inflammatory modulation, potentially applicable across various inflammatory conditions.
Molecular Mechanisms of Action
Effects on TLR4/p65 Signaling Pathway
Tilianin's interaction with the Toll-like receptor 4 (TLR4)/p65 signaling pathway represents a central mechanism underpinning its pharmacological activities. Research demonstrates that tilianin enhances TLR4 expression at both mRNA and protein levels in a dose-dependent manner . This activation initiates downstream signaling cascades resulting in multiple biological effects.
The compound promotes phosphorylation of p65, p38, and JNK, indicating activation of the TLR4 signaling pathway . Additionally, tilianin promotes phosphorylation of IKKα/β and degradation of IκB, increasing p65 activity . These molecular changes lead to increased production of inflammatory cytokines including TNF-α and IL-6, which paradoxically contribute to anti-cancer effects through immune surveillance mechanisms.
Experimental validation using siRNA targeting TLR4 and p65 demonstrated that silencing these components eliminated tilianin's anti-proliferative, colony formation inhibition, and apoptosis-inducing effects on cancer cells . This confirms the critical role of the TLR4/p65 pathway in mediating tilianin's anti-cancer activities.
CaMKII-Dependent Mechanisms
In cardiovascular protection, tilianin operates substantially through Ca²⁺/calmodulin-dependent protein kinase II (CaMKII)-dependent mechanisms. Molecular docking studies have revealed efficient binding performance between tilianin and CaMKII δ , suggesting direct molecular interaction.
Experimental evidence demonstrates that tilianin restrains phosphorylated CaMKII (p-CaMKII) and oxidized CaMKII (ox-CaMKII) expression in cardiomyocytes injured by myocardial ischemia/reperfusion . This inhibition is mechanistically significant as CaMKII hyperactivation contributes to cardiomyocyte damage during ischemia/reperfusion injury.
The functional significance of this mechanism was validated using KN93, a specific CaMKII inhibitor. When CaMKII was pharmacologically inhibited, tilianin's protective effects against oxygen-glucose deprivation/reperfusion-induced cardiomyocyte injury were abolished . This confirms the essential role of CaMKII modulation in tilianin's cardioprotective profile.
Mitochondrial Pathway Regulation
Tilianin's regulation of mitochondrial pathways constitutes another critical mechanism underlying its therapeutic effects. In cardiovascular protection, tilianin maintains mitochondrial function during ischemia/reperfusion injury through:
-
Balancing mitochondrion-associated pro-apoptotic and anti-apoptotic proteins
-
Protecting mitochondrial membrane integrity
In cancer cells, tilianin induces apoptosis through the intrinsic (mitochondrial) apoptotic pathway by:
-
Promoting pro-apoptotic factors (Bax, Bad)
-
Down-regulating anti-apoptotic factors (Bcl-2, Bcl-xL)
-
Triggering mitochondrial membrane potential changes leading to cytochrome c release
These mitochondrial regulatory effects appear to be context-dependent, providing protection in cardiomyocytes while promoting controlled cell death in cancer cells.
Research Findings and Clinical Implications
Preclinical Evidence and Dosage Considerations
Preclinical investigations have provided substantial evidence supporting tilianin's therapeutic potential across multiple applications. In cellular models, tilianin demonstrates concentration-dependent effects, with typical effective ranges between 10-100 μM for anti-cancer activities .
The pharmacokinetic profile of tilianin requires further investigation, particularly regarding bioavailability, metabolism, and tissue distribution. These parameters will be essential for determining optimal dosing strategies for potential clinical applications.
Future Research Directions
Despite promising preclinical findings, several knowledge gaps remain that require addressing through future research:
-
Comprehensive pharmacokinetic and pharmacodynamic profiling of tilianin, including bioavailability, tissue distribution, and elimination
-
Structure-activity relationship studies to identify key molecular features responsible for bioactivity
-
Investigation of potential synergistic effects with conventional therapies
-
Development of semi-synthetic derivatives with enhanced pharmacological properties
-
Translation of preclinical findings to clinical studies to assess safety and efficacy in humans
Additionally, advanced mechanistic studies employing proteomics, metabolomics, and systems biology approaches could provide deeper insights into tilianin's complex biological effects.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume